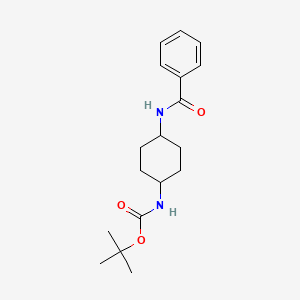

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

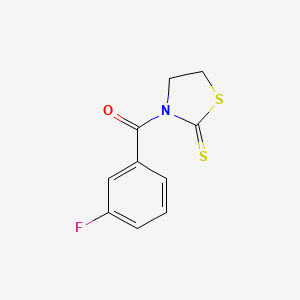

This compound is likely to be an organic compound containing a carbamate group (-NHCOO-) and a tert-butyl group (C(CH3)3). The carbamate group is a functional group derived from carbamic acid and is present in a wide range of chemical compounds . The tert-butyl group is one of the simplest alkyl groups and is often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a cyclohexyl ring with a benzamido group and a tert-butyl carbamate group attached. The exact structure would depend on the specific locations of these groups on the cyclohexyl ring .Chemical Reactions Analysis

The carbamate group in this compound could potentially undergo hydrolysis to form an amine and a carboxylic acid . The tert-butyl group is generally quite stable but can be removed under certain conditions .Applications De Recherche Scientifique

Enantioselective Synthesis and Organic Synthesis Building Blocks

An enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate was reported as an essential intermediate for a series of potent CCR2 antagonists. The synthesis involved an iodolactamization step, showcasing the compound's role in the preparation of bioactive molecules (Campbell et al., 2009). Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been highlighted as the first class of N-(Boc) nitrone equivalents. They are prepared from aldehydes and tert-butyl N-hydroxycarbamate and act as building blocks in organic synthesis, demonstrating the versatility of tert-butyl carbamate derivatives in synthetic chemistry (Guinchard et al., 2005).

Detection of Volatile Acid Vapors

Benzothiazole-modified tert-butyl carbazole derivatives have been developed, where derivatives with a tert-butyl moiety could gel certain solvents under ultrasound stimulus. These derivatives form organogels that self-assemble into a lamellar structure. Notably, xerogel-based films of such derivatives emit strong blue light and serve as fluorescent sensory materials for detecting volatile acid vapors. This finding emphasizes the compound's application in chemical sensing and material sciences (Sun et al., 2015).

Chemical Transformations and Synthesis of Amines

N-tert-Butanesulfinyl imines, which can be derived from tert-butyl carbamates, are described as exceedingly versatile intermediates for the asymmetric synthesis of amines. They activate imines for the addition of various classes of nucleophiles and, upon nucleophilic addition, can be readily cleaved. This property facilitates the synthesis of a wide range of highly enantioenriched amines, showcasing the compound's significance in the field of synthetic organic chemistry (Ellman et al., 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(4-benzamidocyclohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-15-11-9-14(10-12-15)19-16(21)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYCMUIBVMZAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139042 |

Source

|

| Record name | Carbamic acid, N-[trans-4-(benzoylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate | |

CAS RN |

1286273-23-1 |

Source

|

| Record name | Carbamic acid, N-[trans-4-(benzoylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2823043.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2823044.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2823045.png)

![N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823046.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![7-[(2-furylmethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2823051.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B2823055.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2823064.png)